3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea
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Overview
Description
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea is an organic compound that features a furan ring substituted with dimethyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea typically involves the reaction of 2,5-dimethylfuran with an appropriate urea derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, potentially involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The furan ring and urea moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A related compound with similar structural features but lacking the urea moiety.
Oxolan-2-yl derivatives: Compounds containing the oxolan ring but with different substituents.
Uniqueness
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea is unique due to the combination of the furan ring and urea moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential for further functionalization.
Properties
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9-6-11(10(2)18-9)7-14-13(16)15-8-12-4-3-5-17-12/h6,12H,3-5,7-8H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMARDCLTSISIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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